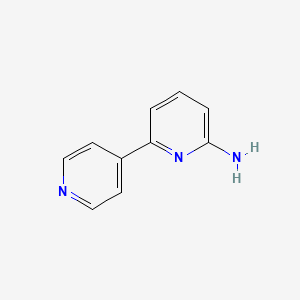![molecular formula C18H26N2O3 B2411854 N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide CAS No. 921812-42-2](/img/structure/B2411854.png)
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide is a useful research compound. Its molecular formula is C18H26N2O3 and its molecular weight is 318.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Indol-Derivate, einschließlich der fraglichen Verbindung, wurden auf ihr Potenzial als Antitumormittel untersucht. Forscher untersuchen ihre Fähigkeit, das Tumorwachstum zu hemmen, Apoptose (programmierter Zelltod) zu induzieren und in die Signalwege von Krebszellen einzugreifen. Die strukturellen Merkmale der Verbindung können zu ihren zytotoxischen Wirkungen beitragen, was sie zu einem vielversprechenden Kandidaten für weitere Studien in der Krebstherapie macht .
Anti-inflammatorische Eigenschaften
Indol-basierte Verbindungen weisen häufig eine entzündungshemmende Aktivität auf. Forscher haben ihre Auswirkungen auf entzündliche Signalwege untersucht, einschließlich der Modulation von Zytokinen, Enzymen und Immunantworten. Die Untersuchung des anti-inflammatorischen Potenzials dieser Verbindung könnte Einblicke in die Entwicklung neuer Medikamente für entzündliche Erkrankungen liefern .
Mikrobielle Hemmung
Indole haben antimikrobielle Eigenschaften gegen Bakterien, Pilze und andere Krankheitserreger gezeigt. Die einzigartige Struktur der Verbindung kann ihre Interaktion mit mikrobiellen Zielstrukturen beeinflussen, was sie zu einem interessanten Thema für die antimikrobielle Forschung macht. Die Untersuchung ihrer Wirksamkeit gegen bestimmte Krankheitserreger könnte zu neuen therapeutischen Wirkstoffen führen .
Neurologische Störungen
Angesichts der Empfindlichkeit des zentralen Nervensystems gegenüber Indol-Derivaten untersuchen Forscher ihr Potenzial bei der Behandlung neurologischer Störungen. Untersuchungen zu den Auswirkungen der Verbindung auf Neurotransmittersysteme, Neuroprotektion und Neuroinflammation könnten wertvolle Erkenntnisse für Erkrankungen wie Alzheimer-Krankheit, Parkinson-Krankheit oder Epilepsie liefern .
Analgetische Eigenschaften
Indol-Derivate wurden mit analgetischen Wirkungen in Verbindung gebracht. Forscher untersuchen ihre Fähigkeit, Schmerzbahnen zu modulieren, und bieten möglicherweise Alternativen zur traditionellen Schmerztherapie. Das Verständnis der Wirkmechanismen der Verbindung könnte zur Entwicklung neuer Analgetika führen .
Psychiatrische Störungen
Indol-Verbindungen beeinflussen auch Neurotransmittersysteme, die für psychiatrische Störungen relevant sind. Ihre Wechselwirkungen mit Serotoninrezeptoren beispielsweise können die Stimmungsregulation beeinflussen. Die Erforschung der Auswirkungen der Verbindung auf psychische Erkrankungen wie Depression, Angstzustände oder Schizophrenie könnte aufschlussreich sein .
Eigenschaften
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-6-20-14-10-13(19-16(21)9-12(2)3)7-8-15(14)23-11-18(4,5)17(20)22/h7-8,10,12H,6,9,11H2,1-5H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPLCQUNHAPMGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)CC(C)C)OCC(C1=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2411771.png)
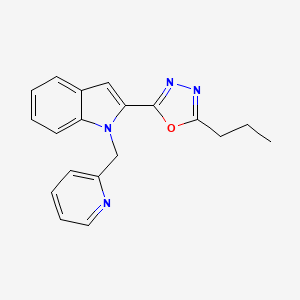
![4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2411774.png)
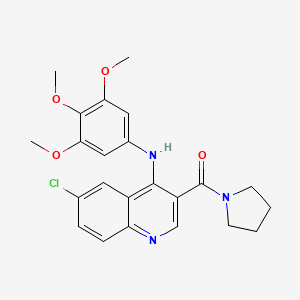
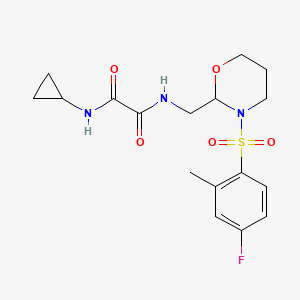
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2411779.png)
![ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate](/img/structure/B2411781.png)
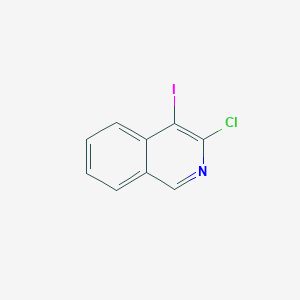

![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(2-chloropyridin-4-yl)propanoate](/img/structure/B2411786.png)

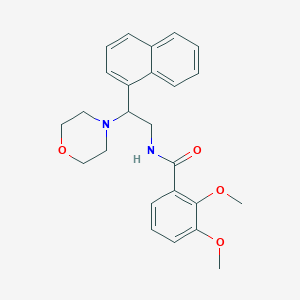
![6-Cyclopropyl-2-[[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2411791.png)
